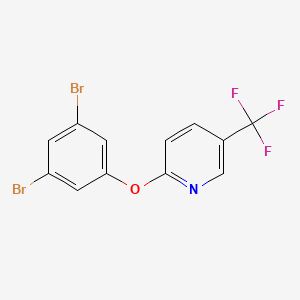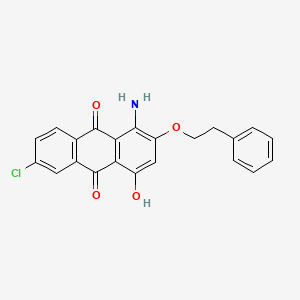
4-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one
Descripción general
Descripción
4-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the class of indanones. Indanones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and natural product synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the reaction of 3-chloropropionyl chloride with 2,6-dibromophenol to form 2,6-dibromophenyl 3-chloropropionate. This intermediate is then converted to 4,6-dibromo-5-hydroxy-1-indanone in the presence of a Lewis acid, followed by debromination to yield 5-hydroxy-1-indanone .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases and as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and bromine functional groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential in therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-1-indanone: Lacks the bromine atom at the 4th position.
4-Bromo-1-indanone: Lacks the hydroxyl group at the 5th position.
4,6-Dibromo-5-hydroxy-1-indanone: Contains an additional bromine atom at the 6th position.
Uniqueness
4-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the bromine atom and the hydroxyl group on the indanone ring. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H7BrO2 |
|---|---|
Peso molecular |
227.05 g/mol |
Nombre IUPAC |
4-bromo-5-hydroxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H7BrO2/c10-9-6-2-3-7(11)5(6)1-4-8(9)12/h1,4,12H,2-3H2 |
Clave InChI |
PTPAIKGALUBHCW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C1C(=C(C=C2)O)Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
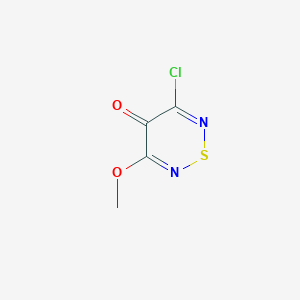
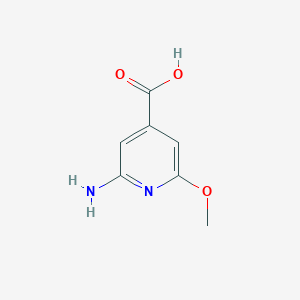
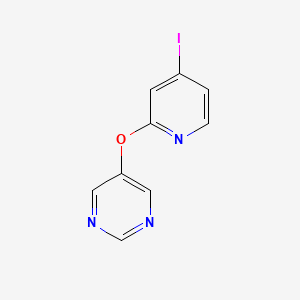
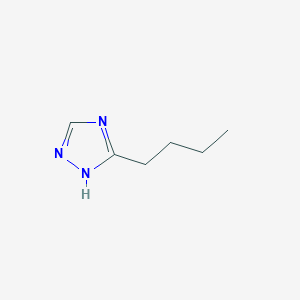
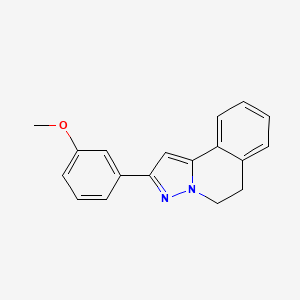
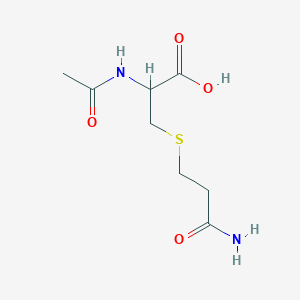
![N-[4-[2-(1-Acetylpiperidin-4-YL)-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B8715733.png)
![6-(Methylamino)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B8715737.png)
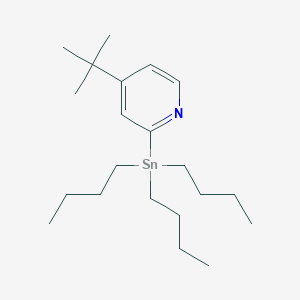
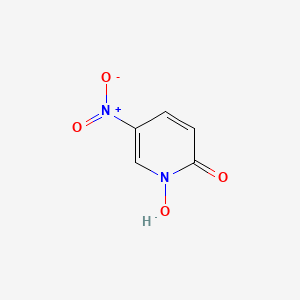
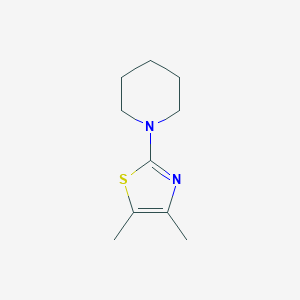
![1,4-Diazabicyclo[3.2.2]nonane hydrochloride](/img/structure/B8715774.png)
